molecular formula C20H19N3O2 B1620504 Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate CAS No. 294211-86-2

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate

Cat. No. B1620504
M. Wt: 333.4 g/mol
InChI Key: FDKHMAXGODZZTK-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate, also known as E2,6-BMPC, is a synthetic organic compound that has been used in research laboratories for various scientific applications. It is a versatile compound with a wide range of potential uses, including as a reagent for organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.

Scientific Research Applications

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand for metal complexes, and as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate is not yet fully understood. However, it is known that it can act as an electron acceptor, and it has been suggested that it may act as a Lewis acid, donating electrons to the substrate. Additionally, it has been suggested that it may act as a hydrogen bond donor, forming hydrogen bonds with the substrate.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate are not yet fully understood. However, it has been suggested that it may have some anti-inflammatory and antioxidant properties, as well as some cytotoxic effects.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate in laboratory experiments include its low cost, its mild reaction conditions, and its high yield of product. However, it is important to note that it is a highly toxic compound, and should be handled with caution. Additionally, it is a volatile compound and can be difficult to handle and store.

Future Directions

Due to its wide range of potential uses, there are many possible future directions for research involving Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, coordination chemistry, and enzymatic reactions. Additionally, further research could be conducted into the development of new synthetic methods for its synthesis, as well as new methods for its detection and quantification. Finally, further research could be conducted into its potential applications in drug development and drug delivery.

properties

IUPAC Name

ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-4-25-20(24)15-9-18(16-7-5-13(2)11-21-16)23-19(10-15)17-8-6-14(3)12-22-17/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKHMAXGODZZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=NC=C(C=C2)C)C3=NC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376420
Record name Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate

CAS RN

294211-86-2
Record name Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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